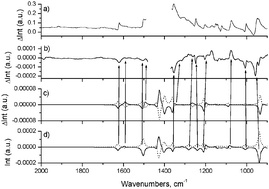The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study†
New Journal of Chemistry Pub Date: 2012-01-06 DOI: 10.1039/C2NJ20820B
Abstract
A survey of the Cambridge Crystallographic Database reveals that there are 17 1H-indazoles forming dimers (7), trimers (4) and catemers or chains (6). Amongst the catemers there is one centrosymmetric compound and five non-centrosymmetric ones that crystallize in chiral helices, either M or P, including


Recommended Literature
- [1] Results of a “Whole Effluent Assessment” study from different industrial sectors in Germany according to OSPAR's WEA strategy†
- [2] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [3] From solid state to in vitro anticancer activity of copper(ii) compounds with electronically-modulated NNO Schiff base ligands†
- [4] Ferrimagnetic and relaxor ferroelectric properties of R2MnMn(MnTi3)O12 perovskites with R = Nd, Eu, and Gd†
- [5] Foods and drugs analysis
- [6] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†
- [7] Efficient sky-blue OLEDs with extremely low efficiency roll-off based on stable iridium complexes with a bis(diphenylphorothioyl)amide ligand†
- [8] Quantitative determination of protein molecular weight with an acoustic sensor; significance of specific versus non-specific binding†
- [9] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [10] Prospects of carbon capture, utilization and storage for mitigating climate change

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 102185-16-0
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 11016-71-0
-
CAS no.: 13650-70-9









